

Application Notes and Protocols: Fluorescently Labeled VUF11207 for Binding Assays

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Compound of Interest

Compound Name: VUF11207

Cat. No.: B15607836

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Introduction

VUF11207 is recognized as a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, a G protein-coupled receptor (GPCR) implicated in cancer progression and metastasis.[1] To facilitate the study of ACKR3 pharmacology, fluorescently labeled analogs of **VUF11207** have been developed. These probes offer a powerful tool for investigating ligand-receptor interactions in live cells, providing a non-radioactive and highly sensitive alternative for binding assays.

These application notes provide detailed protocols for the use of fluorescently labeled **VUF11207** in binding assays, primarily focusing on the NanoBRET™ (Bioluminescence Resonance Energy Transfer) platform. While **VUF11207** was initially explored in the context of histamine receptors, the current body of scientific literature on its fluorescently labeled counterparts is exclusively dedicated to their application in studying the ACKR3 receptor. There is no readily available information on the use of fluorescently labeled **VUF11207** for histamine H4 receptor binding assays.

Principle of the NanoBRET™ Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescent ligand to a receptor of interest tagged with a NanoLuc® luciferase. When the fluorescently labeled **VUF11207** binds to the NanoLuc®-tagged ACKR3, the energy from the luciferase substrate catalysis is transferred to the fluorophore on the ligand, resulting in a detectable fluorescent signal. This energy transfer only occurs when the donor (NanoLuc®) and acceptor (fluorophore) are in close proximity (typically <10 nm), indicating a binding event.

Data Presentation: Binding Affinities of Fluorescent VUF11207 Derivatives

Several fluorescent probes based on the **VUF11207** scaffold have been synthesized and characterized. The binding affinities of these probes for the ACKR3 receptor have been determined using NanoBRET™ saturation binding assays. The quantitative data for three such probes are summarized in the table below.^[1]

Fluorescent Probe	pKd (Mean ± SEM)	Number of Experiments (n)
18a	7.89 ± 0.01	4
18b	7.09 ± 0.01	4
18c	6.82 ± 0.01	4

Note: pKd is the negative logarithm of the equilibrium dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.

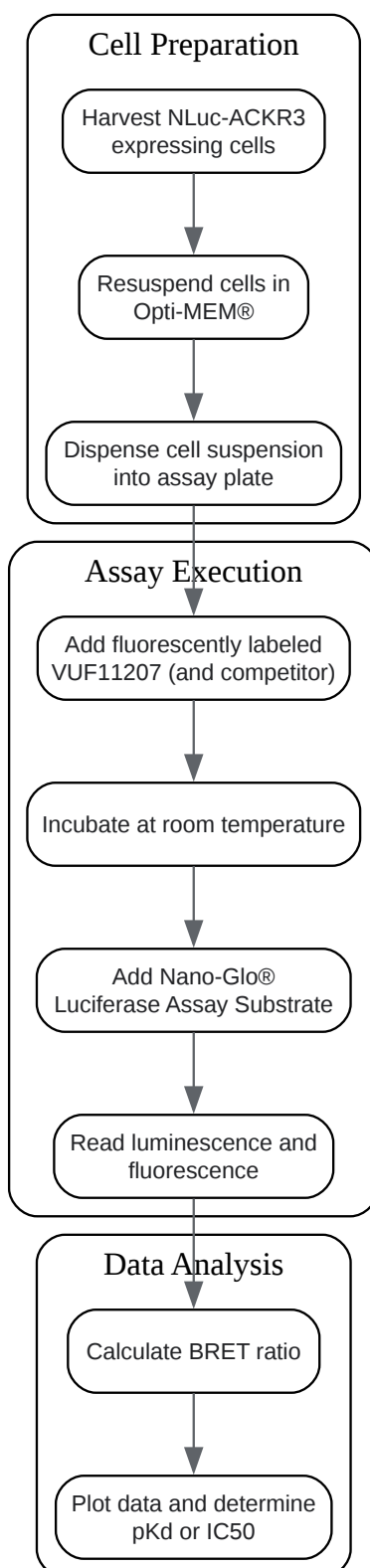
Experimental Protocols

Materials and Reagents

- HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3)
- Fluorescently labeled **VUF11207** (e.g., probe 18a)
- Unlabeled **VUF11207** (for competition assays and determination of non-specific binding)

- Opti-MEM® I Reduced Serum Medium
- Nano-Glo® Luciferase Assay Reagent (Substrate and Buffer)
- White, opaque 96-well or 384-well assay plates
- Plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially

Experimental Workflow Diagram



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Caption: Workflow for NanoBRET™ binding assay.

Protocol 1: Saturation Binding Assay to Determine Kd

This protocol is used to determine the binding affinity (Kd) of the fluorescently labeled **VUF11207** for the ACKR3 receptor.

- Cell Preparation:
 - Harvest HEK293 cells stably expressing NLuc-ACKR3.
 - Resuspend the cells in Opti-MEM® I Reduced Serum Medium to the desired density.
 - Dispense the cell suspension into the wells of a white, opaque 96-well or 384-well plate.
- Ligand Preparation and Addition:
 - Prepare serial dilutions of the fluorescently labeled **VUF11207** in Opti-MEM®.
 - For the determination of non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 10 μ M) of unlabeled **VUF11207**.
 - Add the diluted fluorescent ligand (with and without unlabeled competitor) to the wells containing the cells.
- Incubation:
 - Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
- Substrate Addition and Signal Detection:
 - Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions.
 - Add the prepared reagent to each well.
 - Immediately measure the luminescence (donor signal) and fluorescence (acceptor signal) using a plate reader.
- Data Analysis:

- Calculate the raw BRET ratio for each well by dividing the fluorescence signal by the luminescence signal.
- Determine the specific binding by subtracting the non-specific binding (BRET ratio in the presence of excess unlabeled ligand) from the total binding (BRET ratio in the absence of unlabeled ligand).
- Plot the specific binding as a function of the fluorescent ligand concentration and fit the data to a one-site binding model to determine the K_d and B_{max} values.

Protocol 2: Competition Binding Assay to Determine K_i

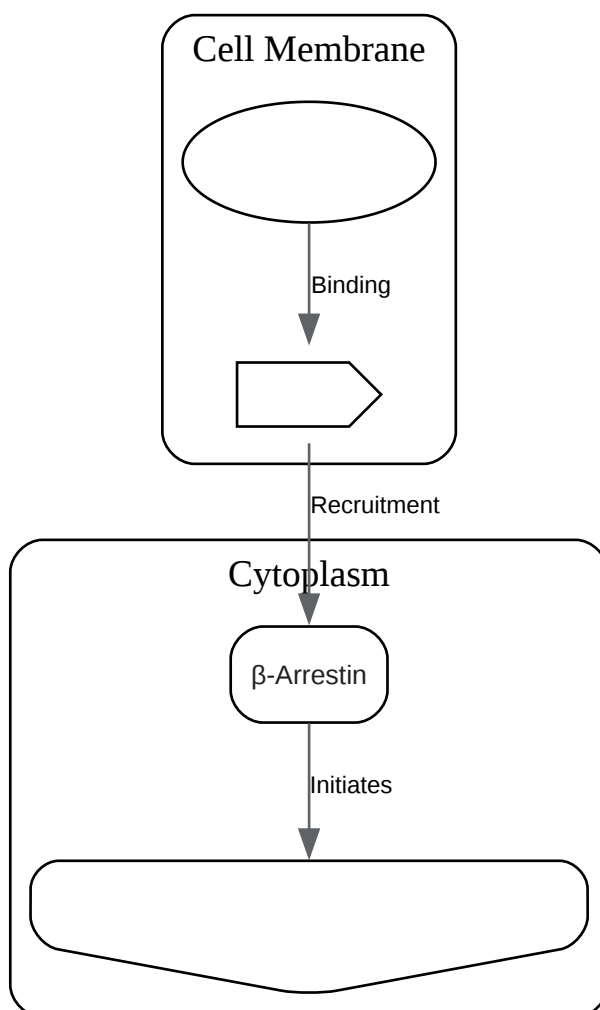
This protocol is used to determine the binding affinity (K_i) of unlabeled compounds by measuring their ability to compete with the fluorescently labeled **VUF11207** for binding to ACKR3.

- Cell and Ligand Preparation:
 - Prepare the NLuc-ACKR3 expressing cells as described in the saturation binding assay protocol.
 - Prepare serial dilutions of the unlabeled competitor compound in Opti-MEM®.
 - Prepare a solution of the fluorescently labeled **VUF11207** at a constant concentration (typically at or near its K_d value).
- Assay Procedure:
 - Add the serially diluted unlabeled competitor to the wells.
 - Add the fluorescently labeled **VUF11207** to all wells.
 - Incubate the plate, add the Nano-Glo® substrate, and measure the luminescence and fluorescence as described previously.
- Data Analysis:
 - Calculate the BRET ratio for each well.

- Plot the BRET ratio as a function of the competitor concentration.
- Fit the data to a one-site competition model to determine the IC₅₀ value of the competitor.
- Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.

ACKR3 Signaling Pathway

ACKR3 is considered an "atypical" chemokine receptor because it does not couple to G proteins to initiate classical downstream signaling cascades. Instead, upon agonist binding, ACKR3 primarily signals through the β -arrestin pathway. This leads to receptor internalization and scavenging of its ligand, CXCL12, thereby modulating the availability of CXCL12 for the canonical CXCR4 receptor.



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References

- [1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 \(ACKR3\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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